molecular formula C6H15ClN2O2S B2620079 (Piperidin-2-yl)methanesulfonamide hydrochloride CAS No. 2059932-99-7

(Piperidin-2-yl)methanesulfonamide hydrochloride

Cat. No.: B2620079
CAS No.: 2059932-99-7
M. Wt: 214.71
InChI Key: ZBVQCJLBBSLTNG-UHFFFAOYSA-N
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Description

(Piperidin-2-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.72 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-2-yl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(Piperidin-2-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products have various applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

(Piperidin-2-yl)methanesulfonamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (Piperidin-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Piperidin-2-yl)methanesulfonamide hydrochloride include:

  • N-(Piperidin-2-ylmethyl)methanesulfonamide hydrochloride
  • Piperidine derivatives with various substituents

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

piperidin-2-ylmethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H2,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVQCJLBBSLTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CS(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059932-99-7
Record name (piperidin-2-yl)methanesulfonamide hydrochloride
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